molecular formula C8H18IN3 B2787120 N-(cyclohexylmethyl)guanidine hydroiodide

N-(cyclohexylmethyl)guanidine hydroiodide

Cat. No.: B2787120
M. Wt: 283.15 g/mol
InChI Key: TVXRLBHWXQWZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexylmethyl)guanidine hydroiodide is a chemical compound with the molecular formula C8H18IN3 and a molecular weight of 283.15 g/mol . This compound is known for its unique structure, which includes a guanidine group attached to a cyclohexylmethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(Cyclohexylmethyl)guanidine hydroiodide can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with a guanylating agent such as di(imidazole-1-yl)methanimine . This reaction typically occurs under mild conditions and provides a straightforward route to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(Cyclohexylmethyl)guanidine hydroiodide undergoes various chemical reactions, including:

Scientific Research Applications

N-(Cyclohexylmethyl)guanidine hydroiodide is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)guanidine hydroiodide involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(Cyclohexylmethyl)guanidine hydroiodide can be compared with other guanidine derivatives such as:

Properties

IUPAC Name

2-(cyclohexylmethyl)guanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.HI/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRLBHWXQWZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN=C(N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.